Cefsumide

Description

Contextualization within Beta-Lactam Antibiotic Research

Beta-lactam antibiotics are characterized by the presence of a four-membered beta-lactam ring in their molecular structure nhsjs.comringbio.comresearchgate.net. This structural feature is crucial to their mechanism of action, which primarily involves inhibiting bacterial cell wall synthesis ncats.ioontosight.aibionity.com. The beta-lactam family is diverse, encompassing penicillins, cephalosporins, carbapenems, and monobactams researchgate.net.

The history of beta-lactam antibiotics began with the discovery of penicillin by Alexander Fleming in 1928 nhsjs.comringbio.comresearchgate.net. This seminal event paved the way for the isolation and development of numerous other antibacterial compounds nih.gov. The cephalosporin (B10832234) class originated from the discovery of substances produced by the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum) by Italian scientist Giuseppe Brotzu in 1945 ringbio.combionity.comresearchgate.netnih.govmedigraphic.comwikipedia.org. Brotzu observed that cultures of this fungus from a Sardinian sewer outlet exhibited activity against Salmonella typhi, a bacterium known to produce beta-lactamase bionity.commedigraphic.comwikipedia.orguobabylon.edu.iq.

Further research by Edward Abraham and Guy Newton at Oxford University led to the isolation and characterization of cephalosporin C from Cephalosporium acremonium ringbio.comresearchgate.netbionity.comnih.govmedigraphic.comwikipedia.org. Cephalosporin C, while having modest antibacterial activity and stability against beta-lactamases, was not potent enough for widespread clinical use bionity.comwikipedia.orgwikidoc.org. However, its nucleus, 7-aminocephalosporanic acid (7-ACA), proved analogous to the penicillin nucleus (6-aminopenicillanic acid) and became a key starting material for the development of semi-synthetic cephalosporins with improved properties bionity.comnih.govwikipedia.orgwikidoc.org.

The evolution of cephalosporins has been marked by the development of successive "generations," broadly categorized based on their antimicrobial spectrum and resistance to beta-lactamases bionity.comwikipedia.orguobabylon.edu.iqwikidoc.orgwikipedia.orggoogle.comresearchgate.net. Early generations were more active against Gram-positive bacteria, while later generations showed increased activity against Gram-negative organisms, often with decreased activity against Gram-positive bacteria bionity.comuobabylon.edu.iqwikidoc.orgwikipedia.orggoogle.com. Structural modifications, particularly at positions 3 and 7 of the cephem nucleus, have been crucial in altering their pharmacological properties and antibacterial activity nih.govwikipedia.org.

Cefsumide is identified as a third-generation cephalosporin antibiotic ontosight.ai. Third-generation cephalosporins are generally known for their broad spectrum of activity and enhanced potency against Gram-negative bacteria compared to earlier generations bionity.comuobabylon.edu.iqwikidoc.orgwikipedia.orggoogle.com. While specific detailed historical research on the initial discovery and development of this compound itself is not extensively detailed in the provided search results, its classification within this generation places it within the context of research efforts aimed at developing cephalosporins with improved efficacy against a wider range of bacteria, including some resistant strains ontosight.ai.

Research Rationale and Scope of Investigation for this compound

The research rationale for studying compounds like this compound stems from the ongoing need for effective antimicrobial agents in the face of evolving bacterial resistance nhsjs.comresearchgate.netresearchgate.net. Beta-lactam antibiotics, despite their long history of success, are challenged by the development of resistance mechanisms, particularly the production of beta-lactamases by bacteria ringbio.combionity.comwikipedia.orgresearchgate.net.

The scope of investigation for this compound, as suggested by its place within the cephalosporin class, would typically involve exploring its chemical properties, synthesis routes, mechanism of action, and interactions with bacterial targets. Research would aim to understand how its specific chemical structure contributes to its activity and stability. Studies might also investigate its activity against various bacterial strains, including those resistant to other beta-lactams.

Overview of Key Academic Research Areas in this compound Studies

Academic research on this compound, within the broader context of cephalosporin research, likely focuses on several key areas:

Chemical Synthesis and Modification: Developing efficient routes for synthesizing this compound and exploring modifications to its structure to potentially enhance its activity, broaden its spectrum, or improve its stability nhsjs.combionity.comnih.govwikidoc.org.

Mechanism of Action Studies: Investigating the precise details of how this compound interacts with penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the inhibition of peptidoglycan synthesis and subsequent cell lysis ncats.ioontosight.aibionity.comwikipedia.orgwikidoc.org. This includes understanding the binding affinity and specificity of this compound to different PBPs.

Antimicrobial Activity Profiling: Evaluating the effectiveness of this compound against a diverse collection of bacterial isolates, including susceptible and resistant strains, to determine its spectrum of activity and identify potential resistance patterns ontosight.ai.

Studies on Resistance Mechanisms: Research into how bacteria develop resistance to this compound, such as the production of specific beta-lactamases that can hydrolyze its beta-lactam ring or modifications in PBP targets bionity.comwikipedia.orgresearchgate.net.

Interactions with Other Compounds: Investigating potential synergistic or antagonistic effects when this compound is used in combination with other antimicrobial agents or compounds that might inhibit resistance mechanisms, such as beta-lactamase inhibitors google.com.

Structural Analysis: Utilizing techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of this compound and its complexes with bacterial targets, providing insights into its binding interactions researchgate.net.

Computational Studies: Employing in silico methods like molecular docking and dynamics simulations to predict the binding modes and affinities of this compound to PBPs or other potential targets, aiding in the design of new derivatives nih.gov.

While specific detailed research findings solely focused on this compound in these areas were not extensively provided in the search results, these represent the typical avenues of academic investigation for a compound of this class. Some research has explored the interaction of beta-lactam antibiotics, including some cephalosporins, with metal ions, noting that such complexation can alter their properties and antibacterial activity researchgate.netresearchgate.netresearchgate.netresearchgate.net. This compound has also appeared in lists of compounds screened in computational studies, for example, in investigations related to potential antiviral activity against targets like the SARS-CoV-2 main protease nih.gov.

Structure

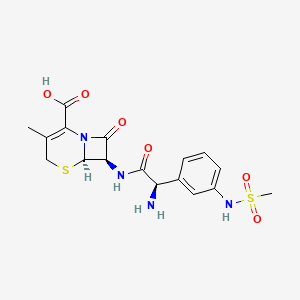

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S2/c1-8-7-28-16-12(15(23)21(16)13(8)17(24)25)19-14(22)11(18)9-4-3-5-10(6-9)20-29(2,26)27/h3-6,11-12,16,20H,7,18H2,1-2H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKRKCHCYWQZLY-XHBSWPGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023907 | |

| Record name | Cefsumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54818-11-0 | |

| Record name | Cefsumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54818-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefsumide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054818110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefsumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFSUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3642W81J7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cefsumide and Its Analogues

Retrosynthetic Analysis of the Cefsumide Scaffold

Retrosynthetic analysis is a strategy used in organic synthesis to plan the construction of a target molecule by working backward from the target to simpler, readily available starting materials. zamann-pharma.comijcrt.org For this compound, a retrosynthetic analysis would likely involve identifying key disconnections in its structure, particularly the amide bond linking the 7-amino group of the cephem nucleus to the phenylglycinamide side chain containing the methanesulfonamide (B31651) group. The cephem nucleus itself is typically derived from the fermentation product cephalosporin (B10832234) C, which is then converted to 7-ACA. researchgate.netnih.gov The side chain would be synthesized separately and then coupled to the 7-ACA scaffold.

Classical Total Synthesis Approaches to this compound

While semisynthesis from 7-ACA is the predominant route for producing cephalosporins like this compound, total synthesis approaches to the cephalosporin scaffold have been explored. These methods involve constructing the β-lactam and dihydrothiazine rings from simpler, non-cephalosporin precursors. However, specific detailed classical total synthesis routes solely for this compound are not as commonly documented as the semisynthetic routes starting from 7-ACA in the provided search results. Research on total synthesis often focuses on the core β-lactam structure or specific carbapenem/cephem ring systems. nih.govnih.gov

Key Synthetic Intermediates and Reaction Pathways

In the context of semisynthesis, the key intermediate is 7-ACA. researchgate.netnih.govminia.edu.eg 7-ACA is obtained from cephalosporin C, a natural product, through the removal of its α-aminoadipoyl side chain. This conversion can be achieved by chemical or enzymatic methods. researchgate.netnih.gov Enzymatic methods using enzymes like cephalosporin C acylase are often preferred for their efficiency. researchgate.net

The synthesis of this compound from 7-ACA involves coupling the appropriate side chain to the amino group at the 7-position of the 7-ACA nucleus. This side chain is 2-[3-(methanesulfonamido)phenyl]-L-glycine. The coupling reaction typically involves activating the carboxyl group of the side chain and reacting it with the amino group of 7-ACA. Various coupling reagents and strategies can be employed for this amide bond formation.

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical control is crucial in the synthesis of pharmaceutically active compounds like this compound, as different stereoisomers can have vastly different biological activities. google.comi.moscow this compound has defined stereochemistry at the carbons bearing the amino group in the phenylglycinamide side chain (R configuration) and at positions 6 and 7 of the cephem nucleus (R configurations). wikipedia.orguni.lu

In the semisynthesis from 7-ACA, the stereochemistry at positions 6 and 7 is inherited from the naturally derived cephalosporin C and 7-ACA. wikipedia.orgresearchgate.netuni.lu The challenge lies in introducing the side chain with the correct stereochemistry at the α-carbon of the glycine (B1666218) moiety. This is typically achieved by using enantiomerically pure 2-[3-(methanesulfonamido)phenyl]-L-glycine as a building block or by employing stereoselective synthetic methods for its preparation.

Regioselectivity is important in ensuring that chemical modifications occur at the desired positions on the complex cephalosporin nucleus. In the case of this compound semisynthesis, the primary reaction site is the amino group at the 7-position of 7-ACA. altmeyers.orgresearchgate.netminia.edu.eg Reactions need to be designed to selectively target this site over other potentially reactive functional groups on the molecule, such as the carboxyl group, the double bond, or the lactam nitrogen.

Semisynthetic Derivatization Strategies of Cephalosporin Nuclei for this compound Analogues

Semisynthesis from the cephalosporin nucleus, particularly 7-ACA, is a versatile strategy for generating a wide array of cephalosporin analogues with modified properties. researchgate.netnih.govopen.eduminia.edu.eg This involves chemically modifying the 7-ACA scaffold at specific positions. altmeyers.orgresearchgate.netopen.eduminia.edu.eg

Chemical Modifications at Specific Structural Sites

The primary sites for chemical modification on the cephalosporin nucleus (7-ACA) are the amino group at the 7-position and the group at the 3-position. altmeyers.orgresearchgate.netopen.eduminia.edu.eg

Modification at the 7-position: This is the most common site for derivatization and involves coupling different acyl side chains to the 7-amino group. altmeyers.orgresearchgate.netminia.edu.eg The nature of this side chain significantly influences the antibiotic spectrum and pharmacokinetic properties of the resulting cephalosporin. For this compound, the side chain is 2-[3-(methanesulfonamido)phenyl]-L-glycine. Analogues can be created by varying the structure of this acyl group. nih.govbiomedres.us

Modification at the 3-position: The acetoxymethyl group at the 3-position of 7-ACA can also be modified or replaced with various substituents. altmeyers.orgresearchgate.netopen.eduminia.edu.eg Changes at this position can affect properties such as metabolic stability, protein binding, and activity against specific bacteria.

Table 1 summarizes the primary sites of modification in cephalosporin semisynthesis.

Table 1: Primary Modification Sites on the 7-ACA Nucleus

| Position | Functional Group in 7-ACA | Typical Modifications | Impact on Properties |

| 7 | Amino group (-NH₂) | Acylation with various carboxylic acids/acid chlorides | Antibacterial spectrum, potency, β-lactamase stability |

| 3 | Acetoxymethyl group (-CH₂OCOCH₃) | Replacement with various groups (e.g., heterocycles) | Metabolic stability, pharmacokinetic properties, activity against specific pathogens |

Evaluation of Synthetic Route Efficiency and Yields

The efficiency and yield of synthetic routes are critical factors in the industrial production of pharmaceuticals. zamann-pharma.com For cephalosporin semisynthesis, the conversion of cephalosporin C to 7-ACA and the subsequent coupling of the side chain are key steps where efficiency is evaluated. Enzymatic methods for producing 7-ACA are often favored over chemical methods due to potentially higher yields and reduced environmental impact. researchgate.net

Green Chemistry Principles in this compound Synthesis Research

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edusigmaaldrich.com. Applying these principles to antibiotic synthesis, including potentially this compound, involves several considerations. Key principles relevant to synthesis include preventing waste, maximizing atom economy, using less hazardous chemicals and safer solvents, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, and employing catalysis yale.edusigmaaldrich.com.

Research in green chemistry for organic synthesis explores alternative solvents like water, polyethylene (B3416737) glycol (PEG), perfluorinated solvents, and supercritical fluids researchgate.net. Minimizing or avoiding unnecessary protection and deprotection steps is also a crucial aspect of green synthesis, as these steps add reagents and generate waste yale.edulibretexts.org. Designing cascade or tandem reactions and exploiting the innate reactivity of functional groups can help achieve protection-free synthetic protocols libretexts.org. While the direct application of these principles specifically to this compound synthesis is not detailed in the search results, the broader efforts in green organic synthesis and antibiotic production indicate a potential for their adoption in this compound research to improve sustainability.

Emerging Synthetic Technologies for this compound Production

Emerging synthetic technologies are being explored to improve the efficiency, sustainability, and control of chemical synthesis, including potentially for antibiotics like this compound. Flow chemistry, which utilizes microfluidic reactors and continuous processes, offers advantages such as lower solvent usage, reduced waste, rapid optimization, and the potential for on-demand synthesis nih.govdurham.ac.uk. These technologies can enable better process control and selectivity due to improved heat and mass transfer in miniaturized systems nih.gov.

Advanced Structural Characterization and Spectroscopic Analysis of Cefsumide

Spectroscopic Techniques for Elucidation of Cefsumide Structure

Spectroscopic methods are indispensable tools in the structural analysis of organic compounds, including antibiotics like this compound. Techniques such as NMR and MS provide complementary information that, when combined, allows for a complete and accurate determination of a molecule's structure and can offer insights into its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the signals produced by atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field, chemists can deduce the connectivity of atoms and their local electronic environments. humic-substances.orguab.edulibretexts.orgwikipedia.orgcsic.es

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural assessment. humic-substances.orgwikipedia.orgudel.eduwisc.edu

¹H NMR: Provides information on the different types of protons in the molecule, their relative numbers (integration), and their neighboring protons (splitting patterns and coupling constants). humic-substances.orglibretexts.orgwikipedia.org Chemical shifts in the ¹H NMR spectrum are influenced by the electronic environment of the protons, providing clues about the functional groups present. libretexts.org

¹³C NMR: Reveals the different types of carbon atoms in the molecule. humic-substances.orghpst.cz While less sensitive than ¹H NMR due to the lower natural abundance of the ¹³C isotope, it provides crucial information about the carbon skeleton. hpst.cz

Two-dimensional (2D) NMR experiments provide correlations between nuclei, which are vital for assigning signals and confirming structural fragments. humic-substances.orgwikipedia.orgudel.eduepfl.ch Common 2D NMR techniques used in structural elucidation include:

¹H-¹H Correlation Spectroscopy (COSY): Shows correlations between protons that are spin-spin coupled to each other, typically through two or three bonds. humic-substances.orgwikipedia.orgepfl.ch This helps in identifying coupled spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached (one-bond correlation). This experiment is essential for assigning proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, providing long-range coupling information that complements COSY and HSQC data.

By combining the information from these 1D and 2D NMR experiments, a complete assignment of the NMR signals to specific atoms in the this compound molecule can be made, thereby confirming its chemical structure. humic-substances.orgwikipedia.orgudel.edu

NMR spectroscopy can also provide insights into the preferred three-dimensional arrangement, or conformation, of a molecule in solution. csic.esucdavis.eduepo.org Analysis of coupling constants (especially vicinal coupling constants, ³J) can provide information about dihedral angles. Nuclear Overhauser Effects (NOEs), observed in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), indicate spatial proximity between nuclei, regardless of covalent bonds. By measuring distances or relative orientations based on NOE intensities and coupling constants, preferred conformations and the flexibility of different parts of the molecule can be assessed. csic.esucdavis.eduepo.org While specific conformational analysis data for this compound from NMR was not found, these techniques are generally applicable to understanding the solution-state behavior of flexible molecules like cephalosporins.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uab.edu It is a highly sensitive technique often coupled with separation methods like liquid chromatography (LC-MS) for the analysis of complex mixtures.

For this compound, MS can confirm its molecular weight and provide a characteristic fragmentation pattern that serves as a molecular fingerprint for identification and can aid in structural confirmation.

High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, typically to several decimal places. This high accuracy allows for the determination of the elemental composition of a molecule or its fragments. By comparing the experimentally determined accurate mass with the theoretical masses calculated for different elemental formulas, the correct molecular formula can be assigned. For this compound, with the molecular formula C₁₇H₂₀N₄O₆S₂, HRMS would allow for the precise determination of its monoisotopic mass, confirming this formula. wikipedia.org

Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically to fragment a selected precursor ion and analyze the resulting product ions. uab.edu This fragmentation provides detailed structural information by breaking specific bonds within the molecule. The pattern of fragment ions is characteristic of the molecule's structure.

In an MS/MS experiment on this compound, the protonated or deprotonated molecular ion would be selected and subjected to collision-induced dissociation (CID) or other fragmentation techniques. uab.edu The resulting fragment ions would be detected and their m/z values measured. Analysis of these fragment ions, considering likely fragmentation pathways for cephalosporins (such as the cleavage of the beta-lactam ring or fragmentation of the side chains), can provide strong evidence for the proposed structure and the connectivity of different parts of the molecule. While specific MS/MS fragmentation data for this compound was not found in the search results, this technique is routinely applied to cephalosporins to gain structural insights.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule by analyzing its vibrational modes. When a sample is exposed to infrared radiation, specific frequencies are absorbed by the molecule, corresponding to the energy required to excite different vibrational modes of its chemical bonds. frontiersin.orgmdpi.com These absorptions create a unique spectrum of peaks or bands at specific wavenumbers, which serve as a fingerprint for the molecule and its constituent functional groups. frontiersin.orgmdpi.comyoutube.com

For this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its key functional groups. These typically include:

Beta-lactam carbonyl (C=O): Cephalosporins, including this compound, contain a characteristic beta-lactam ring with a carbonyl group. This functional group typically exhibits a strong absorption band in the IR spectrum, usually in the range of 1700-1800 cm⁻¹.

Amide carbonyl (C=O): An amide linkage is present in the side chain attached to the beta-lactam ring. The amide carbonyl stretching vibration is expected to appear in the 1630-1690 cm⁻¹ range.

Amine (N-H): Primary and secondary amine groups in the molecule would show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region.

Carboxylic acid (O-H and C=O): The carboxylic acid group is present in this compound. The O-H stretching vibration is typically observed as a broad band in the 2500-3300 cm⁻¹ range, while the C=O stretching vibration appears around 1700-1760 cm⁻¹.

Sulfonamide (N-H and S=O): The methanesulfonamido group contains N-H and S=O functionalities. The N-H stretch would contribute to the amine region, while the symmetric and asymmetric S=O stretches are expected in the 1150-1230 cm⁻¹ and 1330-1410 cm⁻¹ regions, respectively.

Aliphatic C-H: Stretching and bending vibrations of C-H bonds in methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ and 1300-1450 cm⁻¹ regions.

Aromatic C-H and C=C: The phenyl ring in the side chain would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ range. youtube.com

Analysis of the specific wavenumbers and intensities of these absorption bands in the IR spectrum of this compound allows for the confirmation of the presence of these functional groups and can provide information about their chemical environment and any potential intermolecular interactions affecting bond strengths. frontiersin.org Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method for analyzing solid samples of pharmaceuticals with minimal preparation. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.orgdergipark.org.tr These transitions primarily involve valence electrons and are associated with chromophores, which are structural features containing pi electrons or non-bonding electrons. libretexts.org

This compound contains several potential chromophores, including:

The beta-lactam ring and the conjugated system: The presence of the beta-lactam ring fused with the dihydrothiazine ring and the double bond in the six-membered ring contributes to a conjugated system. This system can undergo π to π* electronic transitions, leading to absorption in the UV region.

The aromatic phenyl ring: The phenyl ring is a significant chromophore and typically exhibits characteristic absorption bands in the UV region due to π to π* transitions. Substituted phenyl rings can show shifts in these absorption maxima depending on the nature and position of the substituents.

Carbonyl groups (n to π transitions):* The carbonyl groups in the beta-lactam and amide functionalities can undergo n to π* transitions, which typically result in weaker absorption bands at longer wavelengths in the UV region.

X-ray Crystallography for this compound Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. creative-biolabs.comthepharmajournal.comwikipedia.org By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, crystallographers can determine the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the spatial relationships between molecules. creative-biolabs.comwikipedia.org This provides critical information about the solid-state form of this compound.

Crystal Growth Methodologies

Obtaining high-quality single crystals is a prerequisite for single-crystal X-ray diffraction. Various methods can be employed for crystal growth, depending on the solubility and properties of the compound. Common techniques include:

Slow evaporation of a solvent: A saturated solution of this compound in a suitable solvent is allowed to evaporate slowly, leading to crystallization.

Cooling of a saturated solution: A hot saturated solution is cooled slowly, reducing the solubility of the compound and inducing crystallization.

Vapor diffusion: The solvent vapor from a reservoir diffuses into a solution of the compound, causing supersaturation and crystallization.

Liquid-liquid diffusion: Two miscible solvents, one containing the compound and the other an anti-solvent, are layered, allowing slow mixing and crystallization at the interface.

The choice of solvent or solvent system and the crystallization conditions (temperature, concentration, cooling rate) are critical for obtaining crystals suitable for X-ray diffraction. The quality of the crystal directly impacts the quality of the diffraction data obtained.

Determination of Bond Lengths, Angles, and Torsional Angles

Once a suitable single crystal of this compound is obtained, it is mounted on an X-ray diffractometer, and diffraction data are collected. nih.gov The diffraction pattern, consisting of a series of spots (reflections), is then processed to determine the unit cell dimensions and symmetry of the crystal. creative-biolabs.comwikipedia.org Using the intensities of the diffracted spots, an electron density map of the unit cell is calculated. creative-biolabs.com The atomic positions within the unit cell are then modeled into the electron density map, and the structure is refined to obtain the most accurate representation of the molecular structure in the solid state. creative-biolabs.comnih.gov

From the refined crystal structure data, precise bond lengths, bond angles, and torsional angles (dihedral angles) for this compound can be determined. ucl.ac.ukgithub.comdurham.ac.uk

Bond Lengths: These represent the distances between the nuclei of two bonded atoms. Bond lengths are relatively consistent for a given type of bond (e.g., C-C single bond, C=O double bond) but can be influenced by factors such as hybridization, resonance, and the surrounding chemical environment. libretexts.org

Bond Angles: These describe the angle formed by three atoms where the central atom is bonded to the other two. Bond angles are influenced by the hybridization of the central atom and steric interactions between substituents. ucl.ac.uk

Torsional Angles (Dihedral Angles): These describe the rotation around a chemical bond and are defined by four atoms. Torsional angles are crucial for understanding the conformation of a molecule in the solid state and the flexibility of different parts of the molecule.

Analysis of these geometric parameters provides detailed information about the precise conformation of this compound in the crystalline lattice.

Analysis of Intermolecular Interactions in Crystalline State

The crystal structure of this compound also reveals how individual molecules pack together in the solid state and the types of intermolecular interactions that stabilize the crystal lattice. rsc.orgcam.ac.ukmdpi.comnih.govmdpi.com These interactions play a significant role in determining the physical properties of the crystalline material, such as melting point, solubility, and stability. Key intermolecular interactions commonly observed in organic crystals include:

Hydrogen Bonding: These are strong directional interactions between a hydrogen atom covalently bonded to an electronegative atom (such as O or N) and an electron pair on another electronegative atom. This compound contains several functional groups capable of participating in hydrogen bonding, including the carboxylic acid, amine, amide, and sulfonamide groups. nih.gov

Van der Waals Forces: These are weak, non-directional interactions that arise from temporary fluctuations in electron distribution, creating transient dipoles. These forces are present between all molecules and become significant at short distances.

Pi-Pi Stacking Interactions: These occur between aromatic rings due to the interaction of their pi electron systems. This compound's phenyl ring can participate in pi-pi stacking interactions with adjacent molecules. nih.gov

Analysis of the network of these intermolecular interactions in the crystal structure of this compound helps to understand the forces holding the crystal together and can provide insights into its solid-state behavior. rsc.orgmdpi.com

Chiroptical Spectroscopy and Stereochemical Analysis of this compound

This compound contains chiral centers, meaning it exists as stereoisomers (specifically, enantiomers or diastereomers). googleapis.comgoogle.comi.moscow Stereochemical analysis is essential to determine the absolute configuration of these chiral centers and to characterize the enantiomeric or diastereomeric purity of a sample. Chiroptical spectroscopy techniques are particularly useful for studying chiral molecules.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral substance. univ-amu.fr Chiral molecules exhibit a CD spectrum with positive and negative Cotton effects at wavelengths corresponding to their electronic transitions. The shape and intensity of the CD spectrum are characteristic of the molecule's stereochemistry. CD spectroscopy in the UV-Vis region is used to study electronic transitions in chromophores within chiral molecules. univ-amu.fr

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is an extension of IR spectroscopy that measures the differential absorption of left and right circularly polarized infrared light. univ-amu.fr VCD provides information about the stereochemistry based on the vibrational modes of the molecule. VCD spectra are often more complex than electronic CD spectra but can provide more detailed stereochemical information, particularly for molecules without strong UV chromophores. univ-amu.fr

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the rotation of plane-polarized light as a function of wavelength. univ-amu.fr Chiral substances rotate plane-polarized light, and this rotation varies with wavelength, producing an ORD spectrum.

For this compound, chiroptical spectroscopy, particularly CD and potentially VCD, could be used to determine the absolute configuration of its chiral centers and to assess its enantiomeric purity. univ-amu.fr The presence of the beta-lactam system and the substituted phenylglycine moiety, both potentially contributing to chirality, makes these techniques relevant for its complete stereochemical characterization. wikipedia.org

Molecular Mechanism of Action and Biochemical Interactions of Cefsumide

Elucidation of Cefsumide's Interaction with Penicillin-Binding Proteins (PBPs)

The primary mechanism of action of β-lactam antibiotics, including cephalosporins like this compound, involves the formation of a stable, covalent acyl-enzyme complex with PBPs. This acylation inactivates the enzyme, thereby halting the essential process of peptidoglycan synthesis, which is critical for maintaining the structural integrity of the bacterial cell wall.

Different bacterial species possess a range of PBPs, each with specific roles in cell wall synthesis and maintenance. The antibacterial spectrum and efficacy of a cephalosporin (B10832234) are largely determined by its affinity for these various PBP targets. For instance, in many Gram-negative bacteria, high-molecular-weight PBPs such as PBP1a, PBP1b, PBP2, and PBP3 are considered essential for bacterial viability.

While specific studies identifying the full range of bacterial PBP targets for this compound are not extensively detailed in publicly available research, the activity of cephalosporins is generally characterized by their binding affinities to these essential proteins. For example, studies on other cephalosporins have demonstrated preferential binding to specific PBPs, which correlates with their antibacterial effects. It is anticipated that this compound's activity is also dictated by its specific PBP binding profile across different bacterial species.

Table 1: General PBP Functions in Gram-Negative Bacteria This table illustrates the general functions of essential PBPs, which are the presumed targets of this compound, based on the established mechanism of cephalosporins.

| PBP Target | General Function in Bacterial Cell Wall Synthesis |

| PBP1a/1b | Transglycosylase and transpeptidase activities (cell elongation) |

| PBP2 | Transpeptidase activity (maintenance of cell shape) |

| PBP3 | Transpeptidase activity (septum formation during cell division) |

**Table 2: Illustrative PBP Affinities of Various Cephalosporins in E. coli*** *This table provides examples of PBP affinities for other cephalosporin compounds to demonstrate the concept. Specific data for this compound is not available.

| Cephalosporin | PBP1a (IC50, µg/mL) | PBP1b (IC50, µg/mL) | PBP2 (IC50, µg/mL) | PBP3 (IC50, µg/mL) |

| Cefazolin | Data not available | Data not available | Data not available | Data not available |

| Cefotaxime | 0.5 | 2.5 | 10 | 0.1 |

| Ceftazidime | 1.0 | 4.0 | >100 | 0.05 |

Recent research into β-lactam resistance mechanisms has highlighted the potential for allosteric modulation of PBPs. Allosteric modulators bind to a site distinct from the active site, inducing conformational changes that can either enhance or inhibit enzyme activity. For example, in methicillin-resistant Staphylococcus aureus (MRSA), the binding of certain molecules to an allosteric site on PBP2a can "open" the active site, allowing for substrate binding and conferring resistance.

There is currently no specific scientific evidence to suggest that this compound's mechanism of action involves allosteric modulation of PBPs or that its binding induces significant allosteric conformational changes. The primary and established mechanism remains the direct acylation of the active site serine residue.

Inhibition of Bacterial Cell Wall Biosynthesis by this compound

The bacterial cell wall is a vital structure that provides mechanical strength and protects the bacterium from osmotic lysis. nih.gov Its primary component is peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides.

The final step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by the transpeptidase domain of PBPs. patsnap.comnih.gov This transpeptidation reaction creates the rigid, mesh-like structure of the cell wall. This compound, like other β-lactam antibiotics, acts as a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. By binding to the active site of the transpeptidase, this compound effectively blocks the binding of the natural substrate, thereby inhibiting the cross-linking reaction. nih.govnih.gov This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. patsnap.com

Mur ligases are a family of enzymes (MurC, MurD, MurE, and MurF) involved in the cytoplasmic steps of peptidoglycan precursor synthesis. They are responsible for the sequential addition of amino acids to the UDP-N-acetylmuramic acid molecule. While these enzymes are attractive targets for novel antibacterial agents, there is no information in the current scientific literature to indicate that this compound or other cephalosporins inhibit murine ligases. The established target of cephalosporins is the penicillin-binding proteins involved in the final extracellular stages of cell wall synthesis.

Inability to Generate Article on the Chemical Compound "this compound"

Despite a comprehensive search of scientific literature and databases, no specific information is available for the chemical compound "this compound" pertaining to its molecular mechanism of action, biochemical interactions, and downstream cellular effects. The initial search strategy, which focused on the general properties of cephalosporins, did not yield any data specifically concerning this compound. Subsequent, more targeted searches for "this compound" in relation to penicillin-binding proteins (PBPs), bacterial autolysis, and cell morphology also failed to retrieve any relevant research findings.

The requested article outline requires detailed, scientifically accurate content for the following sections and subsections:

Comparative Mechanistic Studies of this compound with Other Beta-Lactam Antibiotics

Without any available data on the binding affinity of this compound to specific PBPs, its ability to induce autolytic enzymes in bacteria, or its effects on bacterial shape and structure, it is impossible to generate the thorough and informative content required by the prompt. Furthermore, the absence of any comparative studies involving this compound and other beta-lactam antibiotics means that section 4.4 cannot be addressed.

Therefore, due to the complete lack of scientific information on the specified topics for the compound "this compound," this request cannot be fulfilled.

Antimicrobial Activity Profile of Cefsumide in in Vitro Models

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The foundational measures of an antibiotic's potency are its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov These values are crucial for assessing an antibiotic's potential clinical utility.

Against Gram-Positive Bacterial Strains

Against Gram-Negative Bacterial Strains

Detailed in vitro susceptibility data for Cefsumide against Gram-negative bacterial isolates are not extensively documented in publicly accessible research.

Against Multidrug-Resistant Bacterial Isolates

The activity of this compound against multidrug-resistant bacterial isolates has not been specifically reported in available scientific literature, precluding a detailed analysis in this section.

Time-Kill Kinetic Studies of this compound

Time-kill kinetic assays are performed to understand the pharmacodynamic properties of an antimicrobial agent, specifically the rate and extent of its bactericidal activity over time. emerypharma.comnelsonlabs.com These studies expose a standardized bacterial inoculum to various concentrations of the antibiotic, and the number of viable organisms is determined at several time points. This allows for characterization of the concentration-dependent or time-dependent killing nature of the drug.

Currently, there are no published time-kill kinetic studies specifically evaluating this compound.

Post-Antibiotic Effect (PAE) Characterization

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that occurs after a short exposure of the microorganisms to an antimicrobial agent, even when the drug concentration has fallen below the MIC. derangedphysiology.comembopress.org A significant PAE can have implications for dosing regimens. youtube.com For many cephalosporins, the PAE against Gram-negative bacteria is often short or absent. derangedphysiology.com

Specific studies characterizing the post-antibiotic effect of this compound have not been identified in the available literature.

Susceptibility Testing Methodologies and Interpretive Criteria

Standardized susceptibility testing methodologies are essential for the accurate determination of antimicrobial resistance and for guiding clinical therapy. medscape.com Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines and interpretive criteria (breakpoints) for many antibiotics. medscape.comiacld.com These criteria categorize a bacterial isolate as susceptible, intermediate, or resistant based on its MIC value or the zone of inhibition in a disk diffusion assay. medscape.com

There are currently no established and widely recognized susceptibility testing interpretive criteria specifically for this compound from major standards organizations like the CLSI or EUCAST. iacld.comfda.gov The appropriate methodologies would likely follow standard protocols for other cephalosporins, such as broth microdilution or disk diffusion, but specific breakpoints for this compound have not been defined. medscape.commdpi.com

Synergy Studies of this compound with Other Antimicrobial Agents

An exhaustive search of scientific databases and scholarly articles has yielded no specific in vitro studies detailing the synergistic or antagonistic effects of this compound when combined with other antimicrobial agents. The existing literature, primarily in the form of chemical dictionaries and patents, lists this compound among other cephalosporins but does not provide experimental data from synergy assays such as checkerboard methods or time-kill curve studies. Consequently, there is no available data to populate a table on the Fractional Inhibitory Concentration (FIC) indices or to detail the research findings on its synergistic potential.

Investigation of this compound Activity Against Bacterial Biofilms

Similarly, there is a notable absence of published research investigating the in vitro activity of this compound against bacterial biofilms. Studies that assess an antibiotic's ability to inhibit biofilm formation or eradicate established biofilms typically involve methodologies like crystal violet staining, confocal laser scanning microscopy, or assays to determine the minimum biofilm eradication concentration (MBEC). Despite extensive searches, no such studies specifically evaluating this compound have been identified. Therefore, no data on its anti-biofilm efficacy, such as percentage of biofilm inhibition or reduction in bacterial viability within biofilms, can be presented.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of Cefsumide in in Vivo Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies in animal models provide comprehensive data on the fate of a compound from the point of administration through its elimination from the body ijrpc.comwuxiapptec.com. These studies are critical for predicting how a drug might behave in humans and identifying potential challenges in its development biotechfarm.co.ilomicsonline.org. Various animal species are employed to assess ADME properties, including rats, mice, and dogs, which offer different physiological and metabolic profiles biotechfarm.co.ilresearchgate.net.

Tissue Distribution and Accumulation Studies in Animal Systems

Tissue distribution studies in animal models are conducted to determine where a compound goes in the body after administration and if it accumulates in specific tissues or organs umich.eduqps.com. Techniques such as quantitative whole-body autoradiography (QWBA) and microautoradiography (MARG) using radiolabeled drugs are employed to visualize and quantify drug distribution in various tissues at different time points qps.com. These studies provide insights into potential target sites, as well as organs where the drug might accumulate and potentially cause effects nih.gov. For instance, studies on other cephalosporins have shown distribution into various tissues and body fluids, with particularly high levels detected in organs like the lungs, liver, and kidneys of experimental animals nih.gov. Species differences in tissue distribution have been observed for other antibiotics, highlighting the importance of evaluating this aspect in relevant animal models redalyc.org.

Metabolic Pathways and Metabolite Profiling in Animal Systems

Metabolism studies in animal models aim to identify how a compound is broken down by the body and to profile the resulting metabolites wuxiapptec.comumich.edueuropa.eu. This information is vital for understanding potential active or toxic metabolites and for predicting metabolic "soft spots" in the compound's structure umich.edu. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for metabolite identification and characterization umich.edu. Studies on other cephalosporins have shown species-specific differences in the rate and extent of metabolism, with the kidney potentially playing a role in the metabolism of some compounds nih.gov. Specific data on the metabolic pathways and metabolite profiling of Cefsumide in animal systems were not extensively detailed in the provided search results.

Pharmacokinetic Modeling and Simulation in Animal Models

Pharmacokinetic modeling and simulation are powerful tools used to analyze and interpret PK data obtained from animal studies frontiersin.orghumapub.com. These approaches allow researchers to estimate PK parameters, predict drug concentration-time profiles, and explore the variability in drug behavior within and across animal populations humapub.comresearchgate.net.

Compartmental and Non-Compartmental Analysis in Preclinical PK

Two primary approaches are used for PK analysis: compartmental analysis (CA) and non-compartmental analysis (NCA) humapub.comallucent.com. NCA is a model-independent approach that calculates PK parameters directly from the observed concentration-time data, often using the area under the curve (AUC), maximum concentration (Cmax), and terminal half-life (t1/2) humapub.comallucent.com. CA, on the other hand, involves fitting the data to mathematical models that represent the body as a series of interconnected compartments humapub.comallucent.com. While NCA is often faster and less complex, CA can provide deeper insights into the underlying kinetic processes and is useful for characterizing PK across multiple studies and exploring variability allucent.commdpi.com. Both methods are utilized in preclinical PK studies in animals researchgate.netnih.gov. For example, studies on other antibiotics in animals have utilized both compartmental and non-compartmental analyses to determine PK parameters researchgate.net.

Population Pharmacokinetics in Animal Cohorts

Population pharmacokinetics (PopPK) is an approach that analyzes PK data from a group of individuals (in this case, animals) to estimate typical population PK parameters and quantify the variability within the population nih.goveuropa.eufda.gov. PopPK models can account for factors that contribute to variability, such as age, breed, or disease status europa.eu. This approach is particularly valuable when dealing with sparse sampling data and can help refine dosing recommendations for specific subpopulations europa.eufrontiersin.org. While less commonly used historically in veterinary medicine compared to human medicine, PopPK is gaining traction for optimizing drug use in animal populations europa.eu. Studies in various animal species, including dogs and fish, have employed PopPK modeling to characterize drug behavior and variability nih.govfrontiersin.org.

Pharmacodynamic Target Attainment in Animal Infection Models

Information detailing the pharmacodynamic target attainment of this compound in animal infection models was not found.

Exposure-Response Relationships in Preclinical Settings

Specific data on the exposure-response relationships of this compound in preclinical settings are not available.

Correlation of PK/PD Parameters with Efficacy Endpoints in Animal Models

Information correlating the pharmacokinetic and pharmacodynamic parameters of this compound with efficacy endpoints in animal models was not found.

Development and Validation of Bioanalytical Methods for this compound in Animal Biological Matrices

Details regarding the development and validation of bioanalytical methods specifically for the determination of this compound in animal biological matrices are not available in the consulted literature.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of Cefsumide Chemical Structure

Systematic modification of the chemical structure of cephalosporins, including this compound, is a key approach in drug discovery to optimize their pharmacological properties and antibacterial activity. nih.govslideshare.net This involves targeted alterations to specific functional groups and core ring structures.

Derivatization of the Beta-Lactam Ring

The β-lactam ring is the core structural element of cephalosporins and is essential for their mechanism of action, which involves inhibiting bacterial cell wall synthesis by binding to PBPs. wikipedia.orgresearchgate.net Modifications to the β-lactam ring can significantly influence the compound's stability, reactivity towards PBPs, and susceptibility to β-lactamase enzymes. While direct modifications to the strained β-lactam ring are often challenging due to its inherent reactivity, strategies may involve altering the substituents directly attached to it or exploring isosteric replacements that maintain the crucial four-membered ring system. The integrity of the β-lactam ring is paramount for the pseudo-irreversible covalent acylation of the target protein. researchgate.net

Modifications to the Side Chains

Cephalosporins typically possess side chains at positions 7 and 3 of the cephem nucleus. wikipedia.org These side chains play a crucial role in determining the antibacterial spectrum, potency, pharmacokinetic properties, and resistance to enzymatic degradation. wikipedia.orgnih.govslideshare.net

Modifications at Position 7: The acylamino side chain at position 7 is particularly important for the intrinsic antibacterial activity and the spectrum of activity. wikipedia.orgnih.gov Changes in the nature and stereochemistry of this side chain can dramatically affect binding to different PBPs across various bacterial species. For cephalosporins, the presence of an alpha-amino group at position 7 on the cephem ring can facilitate oral absorption. nih.gov The presence of an amino-2-thiazole heterocycle at position 7, combined with a methoxy-imino group or an oxy-imino-acetoxy group, can enhance antibacterial activity and resistance to beta-lactamases. nih.gov

Modifications at Position 3: Substitutions at position 3 of the cephem ring generally influence the pharmacokinetic and pharmacological properties, as well as contributing to antibacterial activity. wikipedia.orgslideshare.net Modifications at this position have also been explored to reduce the degradation of cephalosporins. slideshare.net The nature of the substituent at C-3 can impact properties such as solubility, protein binding, and metabolic stability. For instance, a vinyl group at position 3 can facilitate oral absorption. nih.gov The addition of a C3-quaternary ammonium (B1175870) substituent has been shown to impart beta-lactamase stability and improve cell penetration and pharmacokinetic properties in some cephalosporins. researchgate.net

Introduction of Novel Scaffolds and Chemical Moieties

While modifications to the existing this compound scaffold are a primary focus of SAR studies, the introduction of entirely novel scaffolds or chemical moieties fused to or replacing parts of the core structure can lead to compounds with significantly altered properties and potentially overcome existing resistance mechanisms. nih.govresearchgate.netbiosolveit.de This can involve exploring different heterocyclic systems or incorporating novel functional groups designed to interact with bacterial targets in new ways or improve pharmacokinetic profiles. The concept of novel scaffolds is a driving force in modern drug discovery, aiming for chemical novelty and potentially improved biological activity and ADME properties. biosolveit.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. frontiersin.orgspu.edu.sy By quantifying these relationships, QSAR models can help to identify the key molecular features that govern activity, predict the activity of new, untested compounds, and guide the design of more potent analogues. frontiersin.orgmdpi.com

Physicochemical Descriptors and Their Influence on Activity

QSAR models utilize various molecular descriptors to represent the chemical structures and their properties numerically. frontiersin.org These descriptors can be broadly classified into physicochemical, topological, electronic, and steric parameters. frontiersin.orgdergipark.org.tr Physicochemical descriptors, such as lipophilicity (logP), water solubility (logS), acid-base dissociation constant (pKa), and dipole moment, are particularly important as they influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the biological target. frontiersin.orgnih.gov

The influence of specific physicochemical descriptors on the activity of cephalosporins has been investigated. For example, studies on first-generation cephalosporins have explored the relationship between antimicrobial activity and parameters like pKa. researchgate.net Lipophilicity, often represented by logP, can influence the ability of a compound to cross bacterial membranes and interact with its target. frontiersin.orgnih.gov Electronic descriptors, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), can provide insights into the reactivity and electronic interactions of the molecule. biolscigroup.usatlantis-press.com Steric parameters, reflecting the size and shape of the molecule, can influence binding affinity to the active site of PBPs. atlantis-press.com

Development of Predictive QSAR Models

The development of predictive QSAR models involves several steps, including data collection, descriptor calculation, model building using statistical methods (such as linear regression or machine learning techniques), and rigorous validation. spu.edu.symdpi.comfrontiersin.org The goal is to create a model that can accurately predict the biological activity of new compounds based on their calculated descriptors. frontiersin.orgnih.gov

Rational Design of this compound Analogues with Enhanced Potency

Rational drug design involves creating new medications based on the knowledge of a biological target. wikipedia.org For this compound analogues, this approach aims to enhance potency by designing molecules that exhibit improved binding to bacterial penicillin-binding proteins (PBPs) or increased stability against bacterial resistance mechanisms, such as β-lactamase hydrolysis. ontosight.aincats.io While specific detailed research findings on the rational design of this compound analogues for enhanced potency were not extensively detailed in the search results, the general principles of rational design in antibiotic development involve understanding the target (PBPs), the mechanism of action, and the structural features that contribute to activity and resistance. ontosight.aincats.iowikipedia.orgwikipedia.org Rational design strategies can involve modifying existing structures to improve interactions with the target or evade resistance mechanisms. frontiersin.orgplos.org

Exploration of Structure-Mechanistic Relationships

The structure-mechanistic relationship of this compound is centered on its interaction with PBPs. This compound's β-lactam ring is essential for its activity, mimicking the D-Ala-D-Ala portion of the bacterial peptidoglycan precursor, thereby allowing it to bind to the active site of PBPs and inhibit their transpeptidase activity. wikipedia.orgorthobullets.com The specific substituents on the cephem core, particularly at the C-7 position with the amino-[3-(methanesulfonamido)phenyl]acetylamino side chain, contribute to its binding affinity and spectrum of activity. wikipedia.orguni.lu Understanding how variations in this side chain or other parts of the molecule affect binding to different PBPs and the rate of β-lactam ring hydrolysis by various β-lactamases is key to exploring structure-mechanistic relationships. Studies on other cephalosporins, such as Ceftazidime and Cefsulodin, highlight the importance of side chain modifications in influencing activity against specific bacteria like Pseudomonas aeruginosa and conferring stability against certain β-lactamases. wikipedia.orgwikipedia.org While direct detailed mechanistic studies specifically on this compound analogues were not found, the principles observed in related cephalosporins regarding the impact of structural changes on PBP binding and enzymatic stability are likely applicable.

Combinatorial Chemistry Approaches for this compound Library Synthesis

Combinatorial chemistry is a technique that allows for the rapid synthesis and screening of a large number of diverse compounds, creating chemical libraries. nih.govfortunepublish.comwikipedia.org This approach is valuable in drug discovery for generating a wide array of structural variants to explore the chemical space around a lead compound like this compound. nih.govfortunepublish.com While specific examples of combinatorial chemistry being applied directly to this compound library synthesis were not detailed in the provided search results, the methodology is widely used in the pharmaceutical industry to generate libraries of analogues for SAR studies and lead optimization. nih.govopenaccessjournals.comijpsonline.com Techniques such as parallel synthesis and split-pool synthesis can be employed to create diverse collections of cephalosporin (B10832234) derivatives with variations at different positions of the core structure or side chains. nih.govijpsonline.comlibretexts.org High-throughput screening methods are then used to evaluate the antibacterial activity of these libraries, allowing for the rapid identification of analogues with improved properties. nih.govfortunepublish.comijpsonline.com Computational tools are often integrated with combinatorial chemistry to design virtual libraries and prioritize synthesis and screening efforts based on predicted activity and properties. nih.goviipseries.org

Molecular Mechanisms of Bacterial Resistance to Cefsumide

Beta-Lactamase-Mediated Hydrolysis of Cefsumide

Beta-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond within the β-lactam ring, rendering the antibiotic ineffective. wikipedia.orgmsdmanuals.comnih.govelifesciences.org This enzymatic degradation is a widespread and clinically significant resistance mechanism, particularly among Gram-negative bacteria. msdmanuals.comnih.gov

Classification and Characterization of Relevant Beta-Lactamases

Beta-lactamases are a diverse group of enzymes, with over 2000 unique amino acid sequences identified. mdpi.comnih.gov They are commonly classified based on their molecular structure (Ambler classification) into four classes: A, B, C, and D. msdmanuals.comelifesciences.orgmdpi.com Classes A, C, and D are serine beta-lactamases (SBLs), utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for hydrolysis. msdmanuals.comelifesciences.orgmdpi.com

Resistance to cephalosporins, including this compound, can be mediated by various beta-lactamases. Extended-spectrum beta-lactamases (ESBLs), often derived from TEM or SHV enzymes through mutations, can hydrolyze extended-spectrum cephalosporins. wikipedia.orgmsdmanuals.com AmpC beta-lactamases, typically chromosomally encoded but also found on plasmids, can hydrolyze most cephalosporins and are generally resistant to common beta-lactamase inhibitors. msdmanuals.comnih.gov Class D OXA-type beta-lactamases can also contribute to resistance against penicillins and cephalosporins. wikipedia.orgmsdmanuals.com Metallo-beta-lactamases (MBLs) are particularly concerning as they can hydrolyze a broad range of β-lactams, including carbapenems and cephalosporins, and are not inhibited by clinically available SBL inhibitors. msdmanuals.comelifesciences.orgmdpi.commdpi.com

Kinetic Analysis of this compound Hydrolysis by Beta-Lactamases

The susceptibility of this compound to hydrolysis by specific beta-lactamases is characterized by kinetic parameters such as kcat (catalytic rate constant) and Km (Michaelis constant). These parameters reflect the efficiency of the enzyme in hydrolyzing the antibiotic. While specific kinetic data for this compound hydrolysis by individual beta-lactamases were not extensively detailed in the search results, studies on other cephalosporins provide insight into the general principles. For instance, studies on class C beta-lactamases have shown varying kcat and Km values for different cephalosporins, indicating differing rates of hydrolysis and enzyme-substrate affinity. nih.gov The absence or presence of a CO2 source can significantly alter the kinetic data for Class D beta-lactamases. mdpi.com

Structural Basis of Enzyme-Cefsumide Interaction

The interaction between beta-lactamases and this compound involves the binding of the antibiotic to the enzyme's active site, followed by hydrolysis of the β-lactam ring. In serine beta-lactamases (Classes A, C, and D), the catalytic mechanism involves the formation of a covalent acyl-enzyme intermediate with the active site serine residue. mdpi.comfrontiersin.orgresearchgate.net Metallo-beta-lactamases (Class B) utilize one or two zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring. elifesciences.orgmdpi.com

Structural studies of beta-lactamases in complex with β-lactams or inhibitors have revealed key interactions. For example, in Class A beta-lactamases like CTX-M-15, interactions with residues in the active site, including those in the Ω-loop and SDN-loop, play a crucial role in substrate binding and hydrolysis. frontiersin.org In metallo-beta-lactamases, residues around the active site, including those in flexible loops, influence substrate/inhibitor binding and catalysis. elifesciences.org The specific structural interactions between this compound and the active sites of various beta-lactamases would determine the efficiency of its hydrolysis.

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall. ncats.iowikipedia.orguobabylon.edu.iqbionity.com Beta-lactam antibiotics, including this compound, exert their bactericidal effect by binding to and inhibiting the transpeptidation activity of PBPs, thereby disrupting cell wall synthesis and leading to cell lysis. ncats.iowikipedia.orguobabylon.edu.iqbionity.com Resistance can develop through alterations in these target proteins that reduce their affinity for the antibiotic. wikipedia.orgnih.govnih.gov

Mutations in PBP Active Sites Affecting this compound Binding

Mutations in the genes encoding PBPs can lead to amino acid substitutions in the active site or other regions of the protein, resulting in reduced binding affinity for β-lactam antibiotics. nih.govnih.gov This decreased affinity means that higher concentrations of the antibiotic are required to inhibit PBP activity, leading to resistance. nih.gov For instance, mutations in PBP2 have been shown to contribute significantly to resistance to extended-spectrum cephalosporins in Neisseria gonorrhoeae. nih.gov These mutations, often located near the active site, can lower the rate of acylation of the PBP by the antibiotic. nih.gov While specific mutations in PBPs affecting this compound binding were not detailed in the search results, the principle of altered PBP affinity due to mutations is a well-established mechanism of resistance to cephalosporins. wikipedia.org

Overexpression or Acquisition of Modified PBPs

Bacteria can also develop resistance by overexpressing existing PBPs or acquiring novel, modified PBPs that have a low affinity for β-lactam antibiotics. wikipedia.orgnih.govreactgroup.org Overexpression of PBPs can potentially titrate out the antibiotic, requiring higher concentrations for effective inhibition. The acquisition of modified PBPs, often through horizontal gene transfer, provides the bacteria with alternative enzymes for cell wall synthesis that are less susceptible to the antibiotic's action. reactgroup.orgwikipedia.org A classic example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a, a modified PBP with low affinity for methicillin (B1676495) and other β-lactams, leading to Methicillin-Resistant Staphylococcus aureus (MRSA). reactgroup.org While the search results did not provide specific examples of PBP overexpression or acquisition directly related to this compound resistance, these mechanisms are general strategies employed by bacteria to resist β-lactam antibiotics, including cephalosporins. wikipedia.org

Efflux Pump Systems in Bacterial Resistance to this compound

Efflux pumps are membrane-bound protein transporters that actively pump a variety of substrates, including antibiotics, out of the bacterial cell frontiersin.orgjournalagent.comnih.gov. This expulsion reduces the intracellular concentration of the antibiotic, thereby decreasing its effectiveness journalagent.com. Efflux pumps play a crucial role in both intrinsic and acquired antibiotic resistance in Gram-negative bacteria journalagent.commedrxiv.org.

Identification of Efflux Pumps Contributing to this compound Resistance

While specific research detailing this compound resistance mediated solely by individual efflux pumps is not extensively highlighted in the search results, general information on efflux pumps involved in beta-lactam resistance in Gram-negative bacteria provides relevant context. Resistance-nodulation-division (RND) family efflux pumps are particularly important in Gram-negative bacteria and can extrude a broad range of antibiotics, including beta-lactams frontiersin.orgbohrium.com. The AcrAB-TolC system in Escherichia coli is a well-studied RND efflux pump that contributes to multidrug resistance frontiersin.orgnih.gov. Overexpression of RND-type efflux pumps like AcrD and MdtABC has been shown to export beta-lactam antibiotics frontiersin.org. In Pseudomonas aeruginosa, efflux pumps such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN contribute to antibiotic resistance, including resistance to beta-lactams asm.org. Overexpression of the MexAB-OprM efflux system in P. aeruginosa has been linked to resistance to cefepime, another cephalosporin (B10832234) nih.gov. While not explicitly stated for this compound, it is plausible that efflux pumps known to transport other cephalosporins or beta-lactams could also contribute to this compound resistance.

Regulation and Expression of Efflux Genes

The expression of efflux pump genes is tightly regulated in bacteria biorxiv.org. Mutations in regulatory proteins can lead to the de-repressed, constitutive overexpression of efflux pumps, contributing to acquired resistance journalagent.com. Exposure to antibiotics and other stressors can also induce the expression of efflux pumps biorxiv.orgplos.org. For example, the expression of AcrAB-TolC efflux pump genes has been found to be upregulated in E. coli biofilms and upon exposure to certain antibiotics nih.gov. In Caulobacter crescentus, the AcrAB-NodT efflux pump, which confers resistance to cephalosporins, is subject to transcriptional induction plos.org. Overexpression of this pump, either through mutation or exogenous inducers, can lead to resistance to cephalosporin and penicillin antibiotics plos.org.

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria acts as a crucial barrier that limits the entry of many antibiotics, particularly hydrophilic molecules like beta-lactams mdpi.combristol.ac.ukmdpi.comnih.gov. Reduced outer membrane permeability can significantly contribute to antibiotic resistance, often acting in synergy with other resistance mechanisms like efflux pumps and beta-lactamases mdpi.comnih.govasm.org.

Porin Channel Modifications

Hydrophilic antibiotics, including cephalosporins like this compound, primarily cross the outer membrane of Gram-negative bacteria through water-filled protein channels called porins mdpi.comnih.govnih.gov. Modifications to these porin channels can reduce the influx of antibiotics into the periplasmic space mdpi.commdpi.comdovepress.com. Resistance can arise from alterations in outer membrane protein profiles, including the loss or reduction in the number of porins or changes in their properties nih.govfrontiersin.org. For instance, a clear correlation exists between porin quantity and cephalosporin resistance in enterobacteria nih.gov. Mutations affecting porin expression can lead to reduced permeability and contribute to antibiotic resistance, especially when combined with other mechanisms frontiersin.org. In Klebsiella pneumoniae, alterations or loss of OmpK35 and OmpK36 porins are associated with resistance to cephalosporins and other antibiotics dovepress.com. Similarly, inactivation or downregulation of porin proteins like OprD in P. aeruginosa can reduce permeability to various antibiotic classes frontiersin.org. The ability of cephalosporins to cross the outer membrane is related to their physicochemical properties, such as size, hydrophobicity, and charge, which influence their interaction with porins nih.gov.

Genetic Basis of this compound Resistance Development

Bacterial resistance to this compound, like resistance to other β-lactam antibiotics, is often encoded by genetic determinants. These genes can be located on mobile genetic elements such as plasmids or within the bacterial chromosome itself bioguardlabs.comfrontiersin.orgwikipedia.org. The acquisition and dissemination of these resistance genes are significant factors in the spread of antibiotic resistance bioguardlabs.comfrontiersin.orgwikipedia.org.